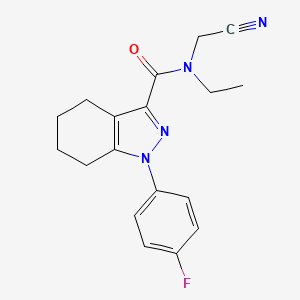

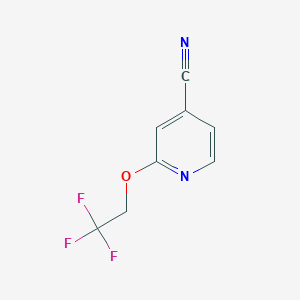

![molecular formula C29H27ClN4O2 B2561549 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1189893-58-0](/img/structure/B2561549.png)

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide” is a derivative of pyrimido[5,4-b]indol . It’s part of a series of derivatives that have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .

Synthesis Analysis

The synthesis of similar compounds involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF . The 1H NMR spectrum of a similar compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR (400 MHz, Chloroform-d) with δ 9.25 (s, 1H, indole NH), 7.70 (d, J = 1.7 Hz, 1H, Ar-H), 7.24–2.23 (m, 2H, Ar-H), 7.01 (d, J = 8.5 Hz, 2H, Ar-H), 6.50 (d, J = 8.6 Hz, 2H, Ar-H), 4.33 (q, J = 7.1 Hz, 2H, OC H 2 CH 3), 4.19 (s, 2H, C H 2 NHCH 2 CH 2), 3.84–3.80, (m, 1H, pyrrolidin-H), 3.44–3.34 (m, 1H, pyrrolidin-H), 3.17–3.06 (m, 1H) .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds with structural features akin to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a study on novel acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of such compounds in addressing microbial resistance (Debnath & Ganguly, 2015).

Anticancer Activity

Research into structurally related acetamide compounds has revealed their potential in anticancer therapy. A notable example includes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which exhibited anticancer activity through molecular docking analysis targeting the VEGFr receptor. This study underscores the relevance of acetamide derivatives in the design of new anticancer drugs (Sharma et al., 2018).

Antioxidant Properties

The antioxidant capabilities of compounds within this chemical class have also been explored. Research on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives revealed significant antioxidant activity, positioning these compounds as potential therapeutic agents against oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Anti-inflammatory Activity

Additionally, derivatives have been investigated for their anti-inflammatory activities. Studies have synthesized and tested thiazolo[3,2-a]pyrimidine derivatives, some of which exhibited moderate anti-inflammatory effects, suggesting the utility of such compounds in developing new anti-inflammatory agents (Tozkoparan et al., 1999).

Propiedades

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClN4O2/c1-20-13-14-25-23(16-20)27-28(29(36)33(19-32-27)17-22-11-5-6-12-24(22)30)34(25)18-26(35)31-15-7-10-21-8-3-2-4-9-21/h2-6,8-9,11-14,16,19H,7,10,15,17-18H2,1H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTRWIISGSAGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

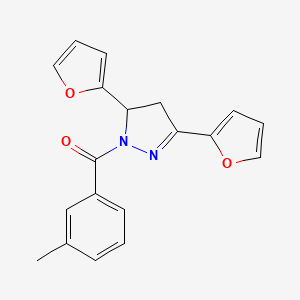

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)

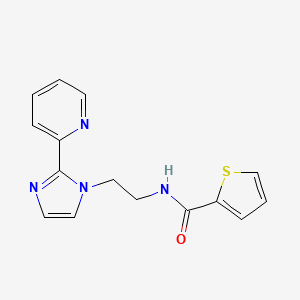

![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

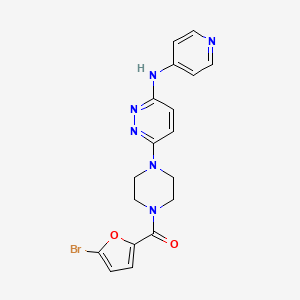

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)

![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)